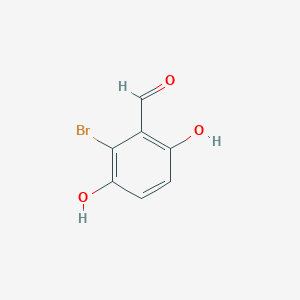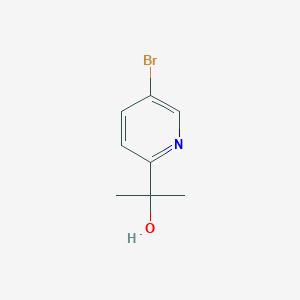
2-Bromo-3,6-dihydroxybenzaldehyde
Descripción general
Descripción
2-Bromo-3,6-dihydroxybenzaldehyde is a brominated derivative of benzaldehyde, a compound with a core benzene ring substituted with an aldehyde group and bromine and hydroxyl groups at specific positions. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, which are closely related to 2-Bromo-3,6-dihydroxybenzaldehyde, can be achieved through several methods
Aplicaciones Científicas De Investigación
Synthetic Applications
2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-Bromo-3,6-dihydroxybenzaldehyde, have been extensively used in the synthesis of various compounds with potential biological, medicinal, and material applications. These compounds have been particularly notable in the field of bromovinyl aldehyde chemistry, especially in methods utilizing palladium-catalyzed conditions (Ghosh & Ray, 2017).
Antioxidant Properties
Bromophenols, including compounds like 3-bromo-4,5-dihydroxybenzaldehyde, have demonstrated significant antioxidant properties. These compounds, isolated from marine red algae, exhibit potent DPPH radical scavenging activity, which is a measure of antioxidant potential (Li et al., 2008). Additionally, synthesized 3-bromo-4,5-dihydroxybenzaldehyde has been studied for its antioxidant activity, showing a strong scavenging effect on DPPH radical activity and suggesting its potential development as a medicinal or food antioxidant ingredient (Wang Zonghua, 2012).
Polymorphic Characteristics
A study reports a new polymorph of 2-bromo-5-hydroxybenzaldehyde, which is structurally related to 2-Bromo-3,6-dihydroxybenzaldehyde. This new form is significant due to its unique hydrogen bonding and significant deviation of the bromine atom from the plane of the benzene ring (Silva et al., 2004).
Catalytic Synthesis Applications
2-Bromobenzaldehydes, closely related to the compound , have been used in catalytic syntheses, such as the facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, demonstrating their utility in complex organic reactions (Cho et al., 2004).
Optical Properties and Reactivity
The bromine substitution in molecules like 2,3-dimethoxybenzaldehyde, which is structurally similar to 2-Bromo-3,6-dihydroxybenzaldehyde, affects their structure, reactivity, and optical properties. Bromine substitution enhances the nonlinear third-order susceptibility, making these compounds potential candidates for nonlinear optical (NLO) materials (Aguiar et al., 2022).
Anti-Inflammatory Effects
3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a related compound, has been shown to possess anti-inflammatory properties, particularly in treating conditions like atopic dermatitis. It suppresses inflammatory responses in both in vivo mouse models and in vitro macrophage studies, suggesting its potential as a therapeutic agent for allergic inflammation [(Kang et al., 2015)](https://consensus.app/papers/antiinflammatory-effect-kang/6916fd9c5f6c5158b71aabcc3fe947a0/?utm_source=chatgpt).
Safety and Hazards
The safety information for 2-Bromo-3,6-dihydroxybenzaldehyde indicates that it is classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2-bromo-3,6-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSPAPDKFXPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575615 | |
| Record name | 2-Bromo-3,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-dihydroxybenzaldehyde | |
CAS RN |
241127-72-0 | |
| Record name | 2-Bromo-3,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)


![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)


![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)
![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)


